Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate is a fascinating chemical compound that exhibits diverse applications in scientific research. Its unique structure and properties make it an excellent candidate for exploring new fields in materials science, drug discovery, and organic synthesis.
Preparation Methods
The synthesis of Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate involves various synthetic routes and reaction conditions. One common method is the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride . The purity of the synthesized compounds is judged by their C, H, and N analysis, and the structure is analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate has a wide range of scientific research applications. It is used in materials science, drug discovery, and organic synthesis. In medicinal chemistry, benzothiazole derivatives are known for their highly pharmaceutical and biological activity, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate, anti-parkinsonism, anticonvulsant, muscle relaxant activities, and neuroprotective properties .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are involved in the inflammatory response . Molecular docking studies have been conducted to understand the three-dimensional geometrical view of the ligand binding to their protein receptor .
Comparison with Similar Compounds
Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate can be compared with other similar compounds, such as sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin . These compounds share the thiazole ring structure and exhibit diverse biological activities, including antimicrobial, antiretroviral, antifungal, antineoplastic, and cytotoxic properties . The uniqueness of this compound lies in its specific applications and the combination of functional groups that contribute to its distinct properties.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-benzoylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3S/c24-21(15-6-2-1-3-7-15)16-10-12-17(13-11-16)22(25)26-14-20-23-18-8-4-5-9-19(18)27-20/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSNIUYTJPMGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.